4-(Dimethylamino)pyridine-2,6-dicarboxylic acid
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Overview
Description
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, featuring a dimethylamino group at the 4-position and carboxylic acid groups at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,6-dicarboxylic acid. Another method includes the hydrogenation of pyridine to obtain pyridine-2,6-dimethyl, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents under controlled conditions. The process may also include purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can produce a range of substituted pyridine compounds .
Scientific Research Applications
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a ligand in drug design.
Industry: It is utilized in the production of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)pyridine-2,6-dicarboxylic acid involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways and processes, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.
4-Dimethylaminopyridine: Similar in structure but lacks the carboxylic acid groups, affecting its reactivity and applications.
Uniqueness
4-(Dimethylamino)pyridine-2,6-dicarboxylic acid is unique due to the presence of both dimethylamino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .
Properties
CAS No. |
3648-29-1 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
4-(dimethylamino)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c1-11(2)5-3-6(8(12)13)10-7(4-5)9(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
RGLRPFJZRHPBJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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